2-Thioxo-5-(4-(trifluoromethyl)benzyl)thiazolidin-4-one is a compound belonging to the thiazolidinone family, which is characterized by a five-membered ring containing sulfur and nitrogen atoms. This specific derivative features a trifluoromethyl group, which enhances its biological activity and chemical stability. Thiazolidinones are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities.
The compound can be synthesized through various organic reactions involving thiazolidinone precursors and specific substituents like trifluoromethylbenzyl groups. Research articles have documented different synthetic pathways and applications of thiazolidinone derivatives, indicating their relevance in medicinal chemistry and material science.
The synthesis of 2-thioxo-5-(4-(trifluoromethyl)benzyl)thiazolidin-4-one typically involves several key steps:
The molecular structure of 2-thioxo-5-(4-(trifluoromethyl)benzyl)thiazolidin-4-one can be represented as follows:
The compound’s structure can be visualized using molecular modeling software or drawing tools that depict its three-dimensional conformation.
2-Thioxo-5-(4-(trifluoromethyl)benzyl)thiazolidin-4-one can participate in various chemical reactions due to its functional groups:
The pharmacological activity of 2-thioxo-5-(4-(trifluoromethyl)benzyl)thiazolidin-4-one is primarily attributed to its ability to interact with biological targets:
Mechanistic studies often involve in vitro assays to evaluate enzyme kinetics and cellular assays to assess cytotoxicity against cancer cell lines.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm structure and purity.
2-Thioxo-5-(4-(trifluoromethyl)benzyl)thiazolidin-4-one has several scientific applications:
2-Thioxo-5-(4-(trifluoromethyl)benzyl)thiazolidin-4-one belongs to the rhodanine subclass of thiazolidinone heterocycles, characterized by a thioxo group at C2 and a ketone at C4 of the core ring. This compound features a saturated benzyl chain at the C5 position rather than the exocyclic double bond (arylidene) common in many bioactive analogs. Its molecular framework (C₁₁H₈F₃NOS₂; MW 291.31 g/mol) incorporates a trifluoromethylbenzyl moiety that significantly influences its electronic properties and spatial orientation [1] [5]. The compound's structural identity is confirmed by CAS registry number 905267-14-3 and its chiral center at C5 enables potential stereoselective interactions with biological targets [1].
Within the thiazolidinone pharmacopeia, this scaffold occupies a distinct position relative to other subtypes:
Interactive Table 1: Structural Classification of Key Thiazolidinone Subtypes
Subtype | C2 Substituent | C5 Feature | Representative Bioactive Compounds |
---|---|---|---|
2-Thioxothiazolidin-4-one (Rhodanine) | =S | Saturated 5-(4-CF₃-benzyl) | 2-Thioxo-5-(4-(trifluoromethyl)benzyl)thiazolidin-4-one |
2,4-Thiazolidinedione | =O | Arylidene | Pioglitazone, Rosiglitazone |
2-Iminothiazolidin-4-one | =N-R | Arylidene/alkyl | Pseudothiohydantoin antimicrobials |
2-Alkylthiazolidin-4-one | -R | Variable | Anti-inflammatory derivatives |
The saturated C5-benzyl chain differentiates this compound from conjugated analogs like (Z)-3-ethyl-2-thioxo-5-(4-(trifluoromethyl)benzylidene)thiazolidin-4-one (CAS 292168-14-0), which possess planarity facilitating DNA intercalation . This structural distinction enables distinct binding modalities while retaining core heterocyclic reactivity [7] [8].
The strategic incorporation of the trifluoromethylbenzyl group exemplifies modern rational drug design principles targeting enhanced bioavailability and binding specificity. The trifluoromethyl (-CF₃) group serves as a bioisostere that mimics carbonyl dimensions while providing superior metabolic stability compared to methyl or halogens [6] [9]. Quantum chemical analyses reveal this substituent induces:
Interactive Table 2: Physicochemical Impact of Trifluoromethylbenzyl Substitution
Parameter | Benzyl Analog | 4-Trifluoromethylbenzyl Analog | Change (%) |
---|---|---|---|
LogP (Calculated) | 2.85 | 3.72 | +30.5% |
Topological PSA (Ų) | 61.6 | 61.6 | 0% |
Dipole Moment (Debye) | 4.1 | 5.3 | +29.3% |
Metabolic Stability (t½) | 23 min | 89 min | +287% |
The benzyl spacer provides critical distance optimization between the thiazolidinone pharmacophore and the trifluoromethylphenyl moiety. Molecular dynamics simulations indicate the benzyl methylene group enables a 120° dihedral angle with the heterocyclic core, positioning the -CF₃ group optimally for hydrophobic pocket insertion in enzyme targets [4] [6]. This geometry surpasses rigid benzylidene analogs in entropy-driven binding for flexible binding sites like PPAR-γ's ligand cavity [6] [8].
Synthetic accessibility further enhances this scaffold's drug discovery utility. The primary route employs Knoevenagel condensation between 2-thioxothiazolidin-4-one and 4-(trifluoromethyl)benzaldehyde under green chemistry conditions (ethanol/ammonium acetate, 70-80°C), yielding the target compound in 82-89% efficiency [4] [7]. Microwave-assisted protocols reduce reaction times from hours to minutes while maintaining yields >85% [8].
This scaffold demonstrates multitarget therapeutic relevance across several disease domains, validated through in vitro and computational studies. Its most characterized activity involves α-glucosidase inhibition for diabetes management. In enzymatic assays, the compound exhibits IC₅₀ = 8.3 µM, surpassing acarbose (IC₅₀ = 12.5 µM) by 1.5-fold. Molecular docking reveals the thioxo group forms critical hydrogen bonds with Asp352 and Arg442 residues, while the trifluoromethylbenzyl moiety occupies a hydrophobic subpocket near Phe358 [4]. This dual binding motif disrupts substrate access more effectively than non-fluorinated analogs [4] [6].
In anticancer applications, the compound shows moderate cytotoxicity against MCF-7 (breast, IC₅₀ = 18.7 µM) and DU-145 (prostate, IC₅₀ = 22.4 µM) cell lines. Its mechanism involves PIM-1 kinase inhibition (IC₅₀ = 373-660 nM) through competitive ATP displacement, validated by kinase binding assays [10]. The benzyl linker enables optimal positioning for hinge region interactions with Lys67 and Asp186 residues, while the -CF₃ group enhances van der Waals contacts with Ile104 [10].
The compound's antimicrobial potential emerges from structural analogy to rhodanine-based agents. Against Staphylococcus aureus, it demonstrates MIC = 32 µg/mL, attributable to DNA gyrase B inhibition per docking studies. The sulfur atoms coordinate with Mg²⁺ ions in the enzyme's catalytic site, while the benzyl group penetrates a hydrophobic cleft [9].
Interactive Table 3: Documented Biological Activities and Targets
Therapeutic Area | Primary Target | Potency (IC₅₀/MIC) | Superiority vs. Analogs |
---|---|---|---|
Antidiabetic | α-Glucosidase | 8.3 µM | 1.5x acarbose |
Anticancer | PIM-1 kinase | 373-660 nM | 2.1x SGI-1776 (reference inhibitor) |
Antimicrobial | DNA gyrase B (bacterial) | 32 µg/mL (S. aureus) | Broader spectrum than unsubstituted rhodanine |
Protein Binding | Afadin (human) | Kd = 0.42 µM | Not determined |
Emerging research highlights its protein interaction capabilities beyond enzymatic targets. Bioaffinity studies confirm binding to Afadin (PDB: 2EXG), an adherens junction protein implicated in cancer metastasis [1]. This interaction, though mechanistically uncharacterized, suggests potential applications in modulating cell adhesion pathways [1] [7]. The compound's balanced polypharmacology positions it as a versatile scaffold for addressing multifactorial diseases through privileged substructure-based diversification [7] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2